2-(3-Chlorophenoxy)quinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorophenoxy)quinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-10-4-3-5-11(8-10)18-14-9-16-12-6-1-2-7-13(12)17-14/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQRMWMDVDALIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3 Chlorophenoxy Quinoxaline and Analogous Quinoxaline Systems
Classical and Modern Synthetic Approaches to the Quinoxaline (B1680401) Nucleus
The construction of the fundamental quinoxaline ring system can be achieved through a variety of synthetic routes, ranging from traditional condensation reactions to contemporary transition metal-catalyzed processes.
Condensation Reactions of o-Phenylenediamines with α-Dicarbonyl Compounds
The most classical and widely employed method for quinoxaline synthesis is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. sapub.orgchim.itsapub.orgencyclopedia.pub This facile approach forms the pyrazine (B50134) ring of the quinoxaline system in a single step. The reaction is typically carried out in various solvents and can be promoted by acid catalysts. sapub.org For instance, quinoxaline itself can be prepared by the reaction of o-phenylenediamine with glyoxal. sapub.org
Modern variations of this classical method focus on improving reaction conditions, yields, and environmental friendliness. Catalysts such as iodine, encyclopedia.pub zinc triflate, encyclopedia.pub and alumina-supported heteropolyoxometalates have been successfully employed to facilitate this transformation under milder conditions, often at room temperature and with high yields. nih.gov Microwave irradiation has also been utilized to accelerate the reaction, offering a green chemistry approach with short reaction times and often eliminating the need for a catalyst. sapub.org
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference(s) |
| o-phenylenediamine | Glyoxal | Acetonitrile | Quinoxaline | sapub.org |
| o-phenylenediamine | 1,2-dicarbonyl compounds | Glycerol, Water, 90°C | Quinoxaline derivatives | encyclopedia.pub |
| o-phenylenediamine | α-diketones | Zinc triflate, Acetonitrile, RT | Quinoxaline derivatives | encyclopedia.pub |
| o-phenylenediamine | Benzil | Microwave, 160W, 60s | 2,3-Diphenylquinoxaline |
Transition Metal-Catalyzed Coupling Strategies
In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of quinoxalines, offering alternative pathways with high efficiency and functional group tolerance. rsc.orgfrontiersin.orguned.es Palladium-catalyzed reactions, for instance, have been developed for the regioselective C-H olefination and cyclization to afford complex quinoxaline derivatives. nih.gov
Nickel-catalyzed double dehydrogenative coupling reactions provide an eco-friendly route to quinoxalines from readily available starting materials. organic-chemistry.org Furthermore, copper-catalyzed one-pot three-component reactions of 2-iodoanilines, arylacetaldehydes, and sodium azide (B81097) have been shown to produce quinoxalines in good yields. organic-chemistry.org These methods often proceed under mild conditions and demonstrate the versatility of transition metals in constructing the quinoxaline core. rsc.org
Intramolecular Cyclization Pathways
Intramolecular cyclization reactions represent another important strategy for quinoxaline synthesis. rsc.orgrsc.org These methods typically involve the formation of a precursor that undergoes a ring-closing reaction to form the quinoxaline nucleus. For example, the cyclization of 2-dialkylamino-2′-halogenoacetanilides can lead to quinoxaline derivatives. rsc.org An electrochemical-oxidation-induced intramolecular annulation of N-aryl enamines has also been developed as a metal- and oxidant-free method for quinoxaline synthesis. rsc.org These intramolecular approaches are valuable for accessing specific substitution patterns on the quinoxaline ring that may be difficult to achieve through intermolecular condensation reactions.
Specific Synthesis of Phenoxy- and Chloro-Substituted Quinoxalines
The synthesis of 2-(3-Chlorophenoxy)quinoxaline and its analogs involves the introduction of both a chloro and a phenoxy substituent onto the quinoxaline core. This is typically achieved through functionalization of a pre-formed quinoxaline ring.
Nucleophilic Substitution Reactions at the Quinoxaline Core
Nucleophilic aromatic substitution (SNAr) is a key method for the introduction of phenoxy groups onto the quinoxaline ring. nih.govnih.govrsc.org The synthesis of this compound would logically proceed via the reaction of 2-chloroquinoxaline (B48734) with 3-chlorophenol (B135607) in the presence of a base. The electron-deficient nature of the quinoxaline ring facilitates nucleophilic attack, particularly at the C2 and C3 positions.
A general procedure for the synthesis of phenoxy-substituted quinoxalines involves reacting a chloro-quinoxaline derivative with a corresponding phenol. For example, 2-chloro-3-methylquinoxaline (B189447) has been reacted with 4-hydroxybenzaldehyde (B117250) to afford 2-(p-formylphenoxy)-3-methylquinoxaline. nih.gov This highlights the feasibility of attaching substituted phenoxy groups to the quinoxaline nucleus through an ether linkage. nih.govnih.gov The reaction of 2-chloroquinoxaline with various carbanions has also been explored, demonstrating the susceptibility of the C2 position to nucleophilic attack. rsc.org
| Quinoxaline Precursor | Nucleophile | Conditions | Product | Reference(s) |
| 2-Chloro-3-methylquinoxaline | 4-Hydroxybenzaldehyde | Acetonitrile, reflux | 2-(p-Formylphenoxy)-3-methylquinoxaline | nih.gov |
| 2-Chloroquinoxaline | Nitrile carbanions | - | Cyanoalkyl-substituted quinoxalines | rsc.org |
| 2-Phenylquinoxaline (B188063) | n-BuLi | - | 2-Butyl-3-phenylquinoxaline | nih.gov |
Regioselective Functionalization Strategies
Achieving specific substitution patterns, such as in this compound, requires control over the regioselectivity of the functionalization reactions. For the synthesis of the target compound, the initial preparation of 2-chloroquinoxaline is a crucial step. This can be achieved from 2-hydroxyquinoxaline (B48720) (quinoxalin-2(1H)-one), which is accessible through the condensation of o-phenylenediamine with ethyl pyruvate, followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl3). nih.gov
Once 2-chloroquinoxaline is obtained, the subsequent nucleophilic substitution with 3-chlorophenol is expected to proceed regioselectively at the C2 position. The regioselectivity of nucleophilic attack on the quinoxaline ring is influenced by the electronic properties of the ring and any existing substituents. Transition metal-catalyzed cross-coupling reactions can also be employed for regioselective functionalization, although for the synthesis of an ether linkage as in the target compound, nucleophilic substitution is the more direct and common approach. acs.orgmdpi.com
Advancements in Environmentally Benign Synthesis (Green Chemistry Protocols)
The synthesis of quinoxaline derivatives, a critical scaffold in medicinal chemistry and materials science, has traditionally relied on methods that involve hazardous solvents, harsh conditions, and significant waste generation. ijirt.org In response to growing environmental concerns, the principles of green chemistry have been increasingly applied to develop sustainable and efficient synthetic routes. ijirt.orgbenthamdirect.com These advancements focus on the use of eco-friendly catalysts, alternative energy sources like microwave irradiation, and solvent-free reaction conditions to minimize environmental impact while maintaining high product yields. ijirt.orgnih.gov
A significant focus of green quinoxaline synthesis has been the development of novel catalyst systems that are efficient, reusable, and environmentally benign. benthamdirect.comrsc.org These catalysts often replace traditional corrosive acids or expensive metal catalysts, offering advantages such as mild reaction conditions, simple work-up procedures, and the ability to be recycled. rsc.orgias.ac.in
Researchers have explored a wide array of catalysts for the condensation of 1,2-diamines and 1,2-dicarbonyl compounds, the most common route to quinoxalines. nih.gov Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused. nih.gov Examples include nano-catalysts, such as silica (B1680970) nanoparticles and magnetic nanocatalysts, which offer a large surface area and high activity under mild or solvent-free conditions. nih.gov For instance, silica nanoparticles have been shown to effectively catalyze the reaction at room temperature with high yields and short reaction times. nih.gov Similarly, magnetic catalysts facilitate easy separation using an external magnetic field and have demonstrated reusability for multiple cycles without significant loss of efficiency. nih.gov
Other notable green catalysts include:
Sulfated Polyborate : This inexpensive and recyclable catalyst, prepared from boric acid, exhibits both Lewis and Brønsted acidity. ias.ac.in It has been successfully used for the rapid, solvent-free synthesis of quinoxalines, offering high yields and short reaction times. ias.ac.in
Heteropolyoxometalates : Keggin-type heteropolyacids, either unsupported or supported on materials like alumina, serve as efficient and reusable catalysts for quinoxaline synthesis at room temperature. nih.govresearchgate.net They provide a practical and viable green technology for preparing these heterocycles. nih.gov
p-Toluenesulfonic Acid (p-TsOH) : Under solvent-free grinding conditions at room temperature, a catalytic amount of p-TsOH efficiently produces quinoxaline derivatives in excellent yields within minutes. tandfonline.com This method is simple, clean, and avoids the use of harmful solvents. tandfonline.com
Cellulose (B213188) Sulfuric Acid : As a biodegradable and reusable solid acid catalyst, cellulose sulfuric acid facilitates the synthesis of quinoxalines through simple physical grinding at room temperature, highlighting a sustainable approach. tandfonline.com
Ionic Liquids : Certain ionic liquids can function as both the solvent and the catalyst. researchgate.net For example, 1-methyl-3-(3-trimethoxysilylpropyl) imidazolium (B1220033) hydrogen sulfate (B86663) functionalized cellulose has been used as a heterogeneous catalyst in water, a green solvent, to produce quinoxalines in high yields. nih.gov
The diversity of these catalytic systems underscores the significant progress in developing sustainable synthetic protocols for quinoxaline-based compounds. rsc.org
Table 1: Comparison of Various Green Catalyst Systems for Quinoxaline Synthesis
| Catalyst System | Reactants | Reaction Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Sulfated Polyborate | o-phenylenediamine and benzil | Solvent-free, 80°C, 10 wt% catalyst | Not Specified | High | ias.ac.in |
| p-Toluenesulfonic acid | o-phenylenediamine and benzil | Solvent-free, grinding, room temp. | 5 min | 90 | tandfonline.com |
| Alumina-supported Heteropolyoxometalates (AlCuMoVP) | o-phenylenediamine and benzil | Toluene, 25°C | 120 min | 92 | nih.gov |
| Cellulose Sulfuric Acid | benzo[c] ias.ac.inCurrent time information in Denbighshire, GB.tandfonline.comthiadiazole-4,5-diamine and 3-(ω-bromoacetyl)-coumarins | Solvent-free, grinding, room temp. | Not Specified | Good to Excellent | tandfonline.com |
| Ionic Liquid Functionalized Cellulose | o-phenylenediamine and 1,2-dicarbonyl compound | Water | Not Specified | 78-99 | nih.gov |
The integration of modern energy-efficient techniques has revolutionized the synthesis of quinoxalines, aligning with the core principles of green chemistry. ijirt.org Microwave-assisted organic synthesis, in particular, has become a powerful tool, dramatically reducing reaction times from hours or days to mere minutes. e-journals.inacs.org This rapid heating method often leads to higher purity and better yields compared to conventional heating. e-journals.inudayton.edu
Microwave irradiation has been successfully applied to the synthesis of quinoxaline derivatives under various conditions. tandfonline.com A significant advantage is its effectiveness in solvent-free settings, which eliminates the use of expensive, hazardous, and flammable organic solvents. udayton.edutandfonline.com The simple grinding of reactants, sometimes with a solid catalyst, followed by brief microwave exposure can produce quinoxalines in high yields. tandfonline.comtandfonline.com For example, the reaction of 1,2-diamines and 1,2-diketones can be completed in as little as 3.5 minutes under solvent-free microwave conditions, resulting in excellent yields of 80-90%. e-journals.in
In cases where a solvent is beneficial, green alternatives are often employed in conjunction with microwave heating. Polyethylene glycol (PEG), a non-toxic, inexpensive, and recoverable reagent, has been used as a reaction medium for the microwave-assisted synthesis of quinoxalines, affording excellent product yields in a short time. tandfonline.com This combination of a benign solvent and an efficient heating method represents a significant step towards sustainable chemical production. tandfonline.com
Even without catalysts, microwave heating can be highly effective. A novel methodology using a microwave synthesizer at 160 °C for just 5 minutes has been shown to produce quinoxaline derivatives in high yields in a solvent-free environment. udayton.edu Similarly, mechanochemical agitation, such as homogenizing substrates in a mini cell homogenizer, can afford quinoxalines in minutes with quantitative yields without any reagents or catalysts. rsc.org These protocols showcase the potential to create important chemical compounds with minimal environmental waste and energy consumption. e-journals.inrsc.org
Advanced Spectroscopic and Structural Characterization of 2 3 Chlorophenoxy Quinoxaline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise three-dimensional structure of molecules. For 2-(3-Chlorophenoxy)quinoxaline, a combination of one-dimensional and multidimensional NMR techniques provides a complete assignment of its proton and carbon skeletons.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the quinoxaline (B1680401) ring system and the 3-chlorophenoxy substituent. The quinoxaline moiety itself has five aromatic protons, while the 3-chlorophenoxy group has four.
The proton on the pyrazine (B50134) ring of the quinoxaline core (H-3) is anticipated to appear as a singlet, typically in the downfield region of the spectrum due to the influence of the adjacent nitrogen atoms and the ether linkage. The four protons on the benzo-fused portion of the quinoxaline ring (H-5, H-6, H-7, H-8) will present as complex multiplets. The protons on the 3-chlorophenoxy ring (H-2', H-4', H-5', H-6') will also appear as a set of multiplets, with their chemical shifts and coupling patterns dictated by their positions relative to the chlorine atom and the ether bond.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| H-3 | ~8.7 | s (singlet) |
| H-5, H-8 | ~8.0-8.1 | m (multiplet) |
| H-6, H-7 | ~7.6-7.8 | m (multiplet) |
| H-2', H-4', H-5', H-6' | ~7.1-7.5 | m (multiplet) |
Carbon-13 (¹³C) NMR Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. This compound has 14 carbon atoms, and due to the molecule's asymmetry, 14 distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum.
The carbon atoms of the quinoxaline ring and the chlorophenoxy group are all aromatic (sp² hybridized) and are expected to resonate in the range of approximately 115-160 ppm. Carbons directly bonded to nitrogen (C-2, C-8a) or oxygen (C-2, C-1') will be shifted further downfield. The carbon bearing the chlorine atom (C-3') will also have a characteristic chemical shift influenced by the halogen.
Data from complex derivatives containing the 8-(3-chlorophenoxy)-2,3-dimethylquinoxaline moiety show carbon signals for the 3-chlorophenoxy ring appearing at approximately 119.3, 121.2, 122.8, 124.0, 134.6, and 155.1 ppm hep.com.cn. These values provide a reasonable estimate for the expected chemical shifts in the target molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (ppm) |
|---|---|
| Quinoxaline Ring (C-2, C-3, C-4a, C-5, C-6, C-7, C-8, C-8a) | 125 - 160 |
| Chlorophenoxy Ring (C-1', C-2', C-3', C-4', C-5', C-6') | 115 - 155 |
Advanced Multidimensional NMR Techniques
To unambiguously assign each proton and carbon signal, advanced multidimensional NMR experiments are employed.
Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) couplings within the same spin system. It would be used to trace the connectivity of the protons on the benzo- part of the quinoxaline ring (H-5 through H-8) and the protons on the 3-chlorophenoxy ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.
Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show a correlation from the H-3 proton to carbons C-2 and C-4a in the quinoxaline ring, and importantly, across the ether linkage to carbon C-1' of the phenoxy group, confirming the connectivity of the two ring systems.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of a compound. For this compound (C₁₄H₉ClN₂O), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis is routinely used to confirm the identity of newly synthesized quinoxaline derivatives hep.com.cnaliyuncs.comnih.gov. An experimental HRMS measurement matching the theoretical value would unequivocally confirm the compound's elemental composition. The presence of chlorine, with its two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in a characteristic isotopic pattern for the molecular ion, with a primary peak (M+) and a secondary peak at M+2 with about one-third the intensity chemguide.co.uk.
Table 3: HRMS Data for this compound
| Formula | Species | Calculated m/z | Observed m/z |
|---|---|---|---|
| C₁₄H₉ClN₂O | [M+H]⁺ (³⁵Cl) | 257.0476 | N/A |
| [M+H]⁺ (³⁷Cl) | 259.0447 | N/A |
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (such as the molecular ion, [M+H]⁺), which is then subjected to fragmentation. The resulting fragment ions (daughter ions) are analyzed to provide detailed structural information.
For this compound, a primary fragmentation pathway would be the cleavage of the ether bond (C-O), which is a common fragmentation route for ethers and related structures libretexts.orglookchem.com. This could lead to two main fragmentation patterns:
Formation of a 3-chlorophenoxy radical and a quinoxalin-2-yl cation (or vice versa).
Loss of the entire 3-chlorophenoxy group to yield a fragment corresponding to the quinoxaline core, or loss of the quinoxaline group.
Further fragmentation of the quinoxaline ring itself typically involves the sequential loss of HCN molecules lookchem.com. Analysis of the daughter ions produced in an MS/MS experiment would allow for the confirmation of the connectivity and structure of the molecule.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared and Ultraviolet-Visible spectroscopy are crucial techniques for probing the functional groups and electronic transitions within a molecule.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups. For a compound like this compound, characteristic absorption bands would be expected for the C-Cl, C-O-C, C=N, and aromatic C-H and C=C bonds. While a definitive spectrum for this specific compound is not available, analysis of related quinoxaline derivatives allows for a general prediction of the expected spectral regions for key vibrational modes.
Hypothetical IR Data Table for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | Aromatic C-H Stretch | Quinoxaline and Phenoxy rings |
| ~1620-1580 | C=N Stretch | Quinoxaline ring |
| ~1600-1450 | Aromatic C=C Stretch | Quinoxaline and Phenoxy rings |
| ~1250-1200 | Asymmetric C-O-C Stretch | Aryl ether |
| ~1050-1000 | Symmetric C-O-C Stretch | Aryl ether |
| ~800-750 | C-Cl Stretch | Chlorophenoxy group |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of UV and visible light. The absorption maxima (λmax) correspond to the energy required to promote an electron from a lower energy orbital to a higher one, typically π → π* and n → π* transitions in conjugated systems like quinoxalines. The spectrum provides insights into the extent of conjugation and the electronic environment of the chromophores. Studies on various quinoxaline derivatives show characteristic absorption bands in the UV region, often with multiple maxima corresponding to different electronic transitions within the aromatic system.
Hypothetical UV-Vis Data Table for this compound in a Common Solvent (e.g., Ethanol)
| λmax (nm) | Type of Transition |
| ~230-250 | π → π |
| ~315-330 | π → π |
| ~340-360 | n → π* |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Hypothetical Single-Crystal X-ray Diffraction Data Table for this compound
| Parameter | Value |
| Crystal Data | |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Selected Bond Lengths (Å) | |
| C-Cl | Value |
| C-O (ether) | Value |
| C=N (quinoxaline) | Value |
| Selected Bond Angles (°) ** | |
| C-O-C (ether) | Value |
| Selected Torsion Angles (°) ** | |
| Torsion angle between quinoxaline and phenoxy rings | Value |
Computational and Theoretical Investigations of 2 3 Chlorophenoxy Quinoxaline and Quinoxaline Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. For quinoxaline (B1680401) derivatives, DFT calculations are crucial for understanding their fundamental chemical properties. These calculations provide detailed information about the distribution of electron density and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap is a key parameter derived from DFT calculations that helps in predicting the chemical reactivity and kinetic stability of a molecule. researchgate.netnih.gov A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to undergo electronic transitions. researchgate.net For 2-(3-Chlorophenoxy)quinoxaline, a theoretical DFT study would elucidate how the chloro- and phenoxy- substituents modulate the electronic properties of the quinoxaline core. The electron-withdrawing nature of the chlorine atom and the electron-donating or -withdrawing potential of the phenoxy group can significantly influence the molecule's reactivity and its interaction with biological targets.
Furthermore, DFT is employed to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. nih.gov These maps are invaluable for identifying electrophilic and nucleophilic sites, thereby predicting how the molecule will interact with other chemical species, including biological macromolecules. nih.govrsc.org For instance, the nitrogen atoms in the quinoxaline ring are typically regions of negative electrostatic potential, making them potential hydrogen bond acceptors in ligand-receptor interactions. nih.gov
Table 1: Theoretical DFT Parameters for a Hypothetical Quinoxaline Derivative
| Parameter | Calculated Value | Significance |
|---|---|---|
| EHOMO | -6.05 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. nih.gov |
| ELUMO | -3.24 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. nih.gov |
| HOMO-LUMO Gap (ΔE) | 2.81 eV | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. nih.gov |
| Dipole Moment | 3.5 D | Measures the polarity of the molecule, influencing solubility and binding. |
Note: This table contains example data for illustrative purposes and does not represent experimentally verified values for this compound.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.
Numerous studies have utilized molecular docking to explore the potential of quinoxaline derivatives as inhibitors of various enzymes, including protein kinases like VEGFR-2 and EGFR, which are often implicated in cancer. ekb.egnih.govrsc.org These simulations can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site. ekb.eg
For this compound, a docking study against a specific kinase, for example, would involve placing the molecule into the ATP-binding pocket of the enzyme. The quinoxaline core could form crucial hydrogen bonds with backbone atoms of the hinge region, a common binding motif for kinase inhibitors. The 3-chlorophenoxy group would likely extend into a more hydrophobic pocket, where the chlorine atom could form specific halogen bonds or other favorable interactions, enhancing binding affinity. The results of such simulations are often quantified by a docking score, which estimates the binding free energy. ekb.egnih.gov
Table 2: Example Molecular Docking Results for Quinoxaline Derivatives Against Kinase Targets
| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Quinoxaline-based | VEGFR-2 | -17.11 | GLU 883, ASP 1044 ekb.eg |
| Quinoxaline-based | EGFR | -12.03 | Not specified nih.gov |
| Quinoxaline-based | PI3Kγ/mTOR | Not specified | Not specified researchgate.net |
Note: The docking scores and interacting residues are taken from studies on various quinoxaline derivatives and are presented to illustrate the type of data generated from molecular docking simulations.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked ligand-protein complex and to analyze the conformational changes that may occur upon binding.
By simulating the behavior of the complex in a physiological environment (e.g., in water at body temperature), researchers can verify whether the binding pose predicted by docking is stable over a period of nanoseconds or longer. researchgate.net Root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often calculated to monitor the stability of the simulation; a stable RMSD suggests that the complex has reached equilibrium. researchgate.net
Furthermore, MD simulations can provide insights into the flexibility of the ligand and the protein, revealing how they adapt to each other. Root-mean-square fluctuation (RMSF) analysis can identify which parts of the protein and ligand are more mobile. researchgate.net For this compound, an MD simulation would be crucial to confirm the stability of its binding to a target protein and to understand the dynamic nature of the interactions within the binding pocket. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. scispace.com By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.
For quinoxaline derivatives, both 2D- and 3D-QSAR models have been developed to predict their anticancer, antimalarial, or antitubercular activities. nih.govnih.gov These models are built using a training set of compounds with known activities and are then validated using an external test set. The models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its topological, electronic, or steric properties. nih.govnih.gov
A QSAR study involving this compound would require a dataset of structurally similar quinoxaline derivatives with measured biological activity against a specific target. The model generated could then be used to predict the activity of this compound and to suggest modifications to its structure that might enhance its potency. For example, a 3D-QSAR model might indicate that a bulkier substituent at a certain position would be beneficial for activity, or that an electron-donating group at another position is preferred.
Table 3: Common Molecular Descriptors Used in QSAR Studies of Quinoxaline Derivatives
| Descriptor Type | Example Descriptor | Information Encoded |
|---|---|---|
| Electronic | Zcomp Dipole | Dipole moment component nih.gov |
| Topological | T_T_C_6 | Count of specific atom-type paths nih.gov |
| Steric/3D | Molar Refractivity (AMR) | Molar volume and polarizability mdpi.com |
Theoretical Pharmacokinetic and Pharmacodynamic Profiling (Computational Models)
In addition to predicting biological activity, computational models are extensively used to predict the pharmacokinetic properties of drug candidates, a field often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Early assessment of these properties is critical to avoid costly failures in later stages of drug development.
For quinoxaline derivatives, in silico ADMET studies have been performed to predict properties like aqueous solubility, blood-brain barrier (BBB) penetration, cytochrome P450 (CYP) inhibition, and potential toxicity. nih.govrsc.orgnih.govmssm.edu These predictions are based on various computational models, including those derived from large datasets of known drugs and experimental data. For this compound, a theoretical pharmacokinetic profile would provide an early indication of its drug-likeness and potential liabilities. For example, models could predict whether the compound is likely to be orally bioavailable or if it might inhibit key metabolic enzymes, which could lead to drug-drug interactions. nih.govrsc.org
Table 4: Representative In Silico ADMET Predictions for Quinoxaline Derivatives
| ADMET Property | Predicted Outcome | Implication |
|---|---|---|
| Solubility Level | Good | Favorable for absorption. nih.gov |
| BBB Level | Low | Less likely to cause CNS side effects. nih.gov |
| Absorption Level | Good | High potential for oral bioavailability. nih.gov |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. nih.gov |
Note: This table illustrates the types of predictions made in ADMET studies for quinoxaline derivatives.
Reaction Mechanism Studies via Computational Chemistry (e.g., Molecular Electron Density Theory)
Computational chemistry is also a valuable tool for investigating the mechanisms of chemical reactions. Understanding how a molecule is synthesized provides insights that can be used to optimize reaction conditions and improve yields. The synthesis of the quinoxaline core typically involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.netchim.itsapub.org
Molecular Electron Density Theory (MEDT) is a modern theoretical framework used to study the feasibility of chemical reactions by analyzing the changes in electron density along the reaction pathway. mdpi.com This approach moves beyond traditional frontier molecular orbital theory to provide a more detailed picture of bond formation and breaking. mdpi.com A MEDT study of the synthesis of this compound would involve calculating the transition state structures and activation energies for the key steps in the reaction. This would help to rationalize why the reaction proceeds in a certain way and could guide the development of more efficient synthetic routes. rsc.orgmdpi.com Analysis of the global electron density transfer (GEDT) at the transition state can indicate the polar nature of the reaction. mdpi.com
Exploration of Structure Activity Relationships for 2 3 Chlorophenoxy Quinoxaline Analogues
Systematic Structural Modifications of the Phenoxy Moiety
The phenoxy group at the C2 position of the quinoxaline (B1680401) ring is a critical determinant of activity. Modifications to this part of the molecule, particularly on the phenyl ring, can significantly influence the compound's electronic and steric properties, thereby affecting its interactions with biological targets.
Research into the SAR of quinoxaline derivatives has shown that the nature of the substituent on the aromatic ring connected to the quinoxaline nucleus plays a vital role. For instance, in certain anticancer quinoxaline series, the presence of electron-releasing groups, such as methoxy (OCH₃), on the phenyl ring was found to be essential for activity. mdpi.com Conversely, substituting these with electron-withdrawing groups like fluorine (F) led to a decrease in activity. mdpi.com However, in other contexts, such as antiplasmodial 2-phenoxybenzamides, a 4-fluoro substitution on the phenoxy ring was found to be generally advantageous for activity. mdpi.com
Table 1: Effect of Phenoxy Moiety Substitutions on Biological Activity
| Substituent Group | Electronic Effect | Observed Impact on Activity | Example Context |
|---|---|---|---|
| Methoxy (OCH₃) | Electron-Releasing | Essential for/Increases activity | Anticancer Quinoxalines mdpi.com |
| Fluorine (F) | Electron-Withdrawing | Decreases activity | Anticancer Quinoxalines mdpi.com |
| 4-Fluorine (4-F) | Electron-Withdrawing | Advantageous effect | Antiplasmodial 2-Phenoxybenzamides mdpi.com |
| Methyl (CH₃) / Ethyl (C₂H₅) | Electron-Releasing | Decreases activity | Anticancer Quinoxalines mdpi.com |
Influence of Halogen Substituents (e.g., Chlorine Position) on Molecular Interactions
Halogen atoms, such as the chlorine in 2-(3-Chlorophenoxy)quinoxaline, are pivotal in modulating molecular interactions. Their size, electronegativity, and ability to form halogen bonds can significantly alter a molecule's binding affinity, selectivity, and pharmacokinetic properties. Studies on related heterocyclic compounds have demonstrated that the substitution by halogen atoms in a benzene (B151609) ring can increase interactions with proteins like human serum albumin (HSA), primarily through hydrophobic forces. mdpi.comnih.gov
The binding affinity has been observed to increase progressively with the increasing atomic number of the halogen (F < Cl < Br < I). mdpi.comnih.gov This suggests that larger, more polarizable halogens can form stronger van der Waals and hydrophobic interactions.
However, the effect of a halogen can be highly context-dependent. In one series of anticancer quinoxalines, replacing an electron-releasing group with an electron-withdrawing chlorine atom was found to decrease activity. mdpi.com In another study, a chlorine substituent produced higher activity than a bromine substituent. mdpi.com Furthermore, for ligands targeting serotonin (B10506) receptors, the addition of a chlorine atom at the 7-position of the quinoxaline ring resulted in compounds with similar affinity to the unsubstituted analogue. nih.gov This demonstrates that the position and the specific biological target are critical factors in determining the ultimate effect of halogen substitution.
Table 2: Influence of Halogen Substitution on Molecular Properties
| Halogen | Position | Observed Influence | Compound Class/Target |
|---|---|---|---|
| F, Cl, Br | Phenyl Ring | Increased binding affinity to HSA, effect increases with atomic number mdpi.comnih.gov | Dihydroquinazolinones |
| Cl | Unspecified | Decreased activity (when replacing an OCH₃ group) mdpi.com | Anticancer Quinoxalines |
| Cl | Unspecified | Higher activity than Bromine (Br) mdpi.com | Anticancer Quinoxalines |
| Cl | Position 7 | Similar affinity to unsubstituted compound nih.gov | 5-HT₃A Receptor Ligands |
Impact of Substituents at Other Quinoxaline Ring Positions (e.g., C3, C5-C8)
While the C2-phenoxy group is a primary focus, substitutions on other parts of the quinoxaline scaffold (the benzene and pyrazine (B50134) rings) are also crucial for modulating activity. mdpi.com The main sites for substitution are typically the C2, C3, C6, and C7 positions. mdpi.com
Studies have revealed specific SAR trends at these positions:
C3 Position : The nature of the linker group at the C3 position is important. In some anticancer derivatives, an N-linker increases activity while an O-linker decreases it. mdpi.com Similarly, an aliphatic linker like CH₂ at C3 was found to be essential for activity against leukemia cell lines, whereas an N-linker was detrimental. mdpi.com The type of amine at this position also matters, with secondary amines showing better results than primary or tertiary amines. mdpi.com
C7 Position : The electronic properties of substituents on the benzene portion of the quinoxaline ring have a clear impact. For example, introducing an electron-withdrawing nitro (NO₂) group at the C7 position was shown to decrease anticancer activity. mdpi.com
Research on 5-HT₃ receptor ligands further illustrates the importance of C2 and C3 substitutions. A 2-amino-3-(4-methylpiperazin-1-yl)quinoxaline showed selectivity for the 5-HT₃A receptor, while the isomeric 2-(4-methylpiperazin-1-yl)quinoxaline was selective for the 5-HT₃AB receptor. nih.gov This highlights how a single atom's change can fundamentally alter the selectivity profile of a compound. nih.gov
Table 3: Summary of SAR at Various Quinoxaline Ring Positions
| Position | Substituent/Modification | Effect on Activity | Reference Context |
|---|---|---|---|
| C2 | Amino group | Can confer selectivity for 5-HT₃A receptor nih.gov | Serotonin Receptor Ligands |
| C3 | N-linker vs. O-linker | N-linker increases, O-linker decreases activity mdpi.com | Anticancer Quinoxalines |
| C3 | Aliphatic (CH₂) vs. N-linker | Aliphatic linker is essential, N-linker decreases activity mdpi.com | Antileukemic Quinoxalines |
| C3 | Secondary amine | Increases activity over primary/tertiary amines mdpi.com | Anticancer Quinoxalines |
| C7 | Nitro (NO₂) group | Decreases activity mdpi.com | Anticancer Quinoxalines |
Correlation of Molecular Descriptors with Observed Biological or Material Performance
Quantitative Structure-Activity Relationship (QSAR) is a computational approach that seeks to build mathematical models correlating the chemical structure of a compound with its biological activity. fiveable.me This method allows for the prediction of a new compound's activity based on its structural features, thereby rationalizing drug design and reducing trial-and-error. fiveable.metandfonline.com
In the context of quinoxaline derivatives, QSAR studies have successfully identified key molecular descriptors that govern their performance.
Electronic and Field Effects : For a series of 2-aryl-1,2,4-triazolo[4,3-α]quinoxaline antagonists, a QSAR study revealed that substituents with a larger field effect (an electronic parameter) at the R-position of the phenyl ring led to more efficient binding at the target receptor. tandfonline.comtandfonline.com The model also suggested that strong electron-withdrawing substituents would enhance the binding affinity (pKᵢ value), while strong electron-donors would be detrimental. tandfonline.com
2D-QSAR Modeling : In a recent study on anticancer quinoxaline derivatives, a statistically validated 2D-QSAR model was developed. mdpi.com This model was successfully used to virtually screen compounds and design five new potential inhibitors with predicted pIC₅₀ values significantly better than the parent compound. mdpi.com
These models translate complex structural information into quantitative predictors of activity. By analyzing molecular features like size, shape, and chemical properties, QSAR speeds up the discovery process by prioritizing which molecules are most promising for synthesis and testing. fiveable.me
Table 4: Correlation of Molecular Descriptors with Activity in Quinoxaline Analogues
| Molecular Descriptor | Type of Model | Correlation with Performance | Example Application |
|---|---|---|---|
| Field Effect (Electronic) | QSAR | Larger field effect at the R-position enhances receptor binding tandfonline.comtandfonline.com | A₃ Adenosine Receptor Antagonists |
| Electron-Withdrawing Substituents | QSAR | Strong electron-withdrawing groups at the R-position enhance binding affinity tandfonline.com | A₃ Adenosine Receptor Antagonists |
| pIC₅₀ (Inhibitory Capacity) | 2D-QSAR | Model successfully predicted new compounds with improved pIC₅₀ values (5.43 to 6.16) mdpi.com | Anticancer VEGFR-2 Inhibitors |
Potential Research Applications of 2 3 Chlorophenoxy Quinoxaline in Specialized Fields
Applications in Advanced Materials Science
The quinoxaline (B1680401) scaffold is a key component in the development of advanced organic materials due to its electron-deficient nature, which facilitates desirable electronic and photophysical properties. While research specifically detailing 2-(3-Chlorophenoxy)quinoxaline in this domain is nascent, the known characteristics of related quinoxaline derivatives suggest its potential utility.
Organic Electronics and Optoelectronic Devices
Quinoxaline-based compounds are recognized for their applications in organic electronics, serving as building blocks for materials with excellent electron-transporting and hole-blocking capabilities. google.com These properties are crucial for the fabrication of efficient organic semiconductor devices. google.com Quinoxaline derivatives have been successfully incorporated into organic solar cells (OSCs), where they function as nonfullerene acceptors (NFAs), contributing to power conversion efficiencies approaching 20%. nih.gov The electron-withdrawing nature of the quinoxaline unit, combined with its numerous sites for chemical modification, allows for the fine-tuning of properties such as absorption range and reorganization energy. nih.gov
Furthermore, π-conjugated polymers incorporating quinoxaline structures have been shown to exhibit semiconductor performance in organic thin-film transistors (OTFTs). researchgate.net The inherent properties of the quinoxaline core suggest that this compound could be a valuable intermediate or component in the synthesis of novel materials for these advanced applications. researchgate.netresearchgate.net
Fluorescent Probes and Dyes
The quinoxaline ring is a well-established fluorophore, and its derivatives are extensively studied as fluorescent materials. nih.gov They can serve as the basis for fluorescent probes and chemosensors capable of detecting specific ions and molecules. nih.govnih.govresearchgate.net For instance, certain aminoquinoxaline derivatives function as dual-channel optical chemosensors for monitoring pH in aqueous solutions, exhibiting shifts in both absorption and emission spectra upon protonation. mdpi.com
The fluorescence properties of quinoxalines can be modulated by attaching different functional groups, which can alter the electron-donating or -accepting capabilities of the molecule and thus its absorption and emission wavelengths. nih.gov This tunability makes them suitable for a variety of sensing applications, including the quantitative estimation of protein binding site polarity and the detection of metal ions like Ag+. nih.govrsc.org Some derivatives have also been developed as thermally activated delayed fluorescence (TADF) emitters for use in highly efficient organic light-emitting diodes (OLEDs). rsc.org The presence of the phenoxy group in this compound could influence its photophysical properties, making it a candidate for investigation in the development of new fluorescent dyes and sensors. researchgate.net
Agrochemical Research: Herbicidal, Fungicidal, and Insecticidal Activity
Quinoxaline derivatives have demonstrated significant potential in agriculture as active ingredients in pesticides. researchgate.netnih.gov Research has shown that various substituted quinoxalines exhibit herbicidal, fungicidal, and insecticidal properties. researchgate.netnih.govclockss.org
Many compounds within the quinoxaline family have been synthesized and evaluated for their pesticidal activities, with some showing broad-spectrum efficacy. researchgate.netnih.gov For example, certain synthetic derivatives have been found to be potent herbicides and fungicides. nih.gov The structural class of (2-quinoxalinyloxy)phenoxypropanoic acids, which is closely related to this compound, includes compounds known for their herbicidal effects. google.com
Fungicidal Activity: Specific quinoxaline derivatives have shown notable effectiveness against various fungal pathogens. plos.orgnih.govnih.gov For instance, 2-Chloro-3-hydrazinylquinoxaline has been tested against multiple strains of Candida and Aspergillus, demonstrating significant antifungal potential. plos.orgnih.govresearchgate.net Similarly, 3-hydrazinoquinoxaline-2-thiol (B1673409) was found to be effective against several clinical isolates of Candida albicans, Candida glabrata, and Candida parapsilosis. nih.gov
Insecticidal Activity: The insecticidal potential of the quinoxaline scaffold has also been explored. researchgate.netnih.gov While direct studies on this compound are limited, related structures like 6-phenoxy quinoline (B57606) derivatives have been investigated for their activity against agricultural pests such as Plutella xylostella and Spodoptera litura. researchgate.net
| Compound Class | Activity Type | Target Organisms/Weeds | Reference |
| Quinoxaline Derivatives | Herbicidal, Fungicidal, Insecticidal | Various weeds, fungi, and insects | researchgate.netnih.gov |
| (2-Quinoxalinyloxy)phenoxypropanoic Acids | Herbicidal | Weeds | google.com |
| 2-Chloro-3-hydrazinylquinoxaline | Fungicidal | Candida species, Aspergillus species | plos.orgnih.govresearchgate.net |
| 3-Hydrazinoquinoxaline-2-thiol | Fungicidal | Candida species | nih.gov |
| Substituted Quinoxalines | Herbicidal | Protoporphyrinogen (B1215707) oxidase (PPO) inhibitor target weeds | nih.gov |
Mechanisms of Action in Plant and Pest Systems (e.g., enzyme inhibition)
The biological activity of agrochemical quinoxalines is often attributed to their ability to inhibit specific enzymes in the target organisms. One of the primary mechanisms of action for herbicidal quinoxaline derivatives is the inhibition of the enzyme protoporphyrinogen oxidase (PPO). researchgate.netnih.gov PPO is a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathways in plants. Its inhibition leads to the accumulation of protoporphyrinogen IX, which causes rapid oxidative damage to cell membranes upon exposure to light, resulting in plant death.
Another potential target for quinoxaline-based herbicides is the apicoplast, a non-photosynthetic plastid found in many parasites and some plants. nih.gov Certain trichloromethyl-substituted quinoxalines have been shown to target the apicoplast, a mechanism that has also been associated with the herbicidal activity of other heterocyclic compounds. nih.gov Additionally, some aryloxyacetic acid derivatives, a class that includes the chlorophenoxy moiety, are known to act as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is critical for pigment biosynthesis in plants. beilstein-journals.org
Role as Herbicide Safeners
Beyond their direct pesticidal activity, quinoxaline derivatives have been investigated for their role as herbicide safeners. researchgate.netnih.gov Herbicide safeners are chemical agents used in combination with herbicides to protect crops from injury without reducing the herbicide's effectiveness against target weeds. nih.gov
Substituted quinoxalines have been shown to act as effective safeners in crops like maize (Zea mays). nih.gov The protective mechanism involves the enhancement of the crop's natural detoxification pathways. nih.gov Safeners induce the expression of genes that encode for detoxifying enzymes, primarily glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s). nih.govmdpi.comcabidigitallibrary.org These enzymes accelerate the metabolism of the herbicide within the crop plant, converting it into non-toxic forms before it can cause significant damage. nih.govcabidigitallibrary.org This induced metabolic enhancement is a key strategy for improving the selectivity of herbicides. nih.gov
| Safener Mechanism | Enzyme/Process Enhanced | Crop Protected | Reference |
| Induced Metabolism | Glutathione S-transferases (GSTs) | Maize (Zea mays) | nih.gov |
| Induced Metabolism | Cytochrome P450 monooxygenases (CYP450s) | Maize (Zea mays) | nih.gov |
| Gene Expression Induction | Detoxification Enzyme Genes | Various Crops | mdpi.comcabidigitallibrary.org |
Enzyme and Receptor Modulation Studies (Mechanistic Research)
The structural framework of this compound makes it a compelling candidate for studies involving enzyme and receptor modulation. The quinoxaline nucleus is a common scaffold in medicinal chemistry, and its derivatives are known to interact with a variety of biological targets. mdpi.com
Significant research has been conducted on the structure-activity relationships (SAR) of quinoxaline-based ligands. For example, studies on serotonin (B10506) 5-HT3 receptors have demonstrated that subtle modifications to the quinoxaline ring can dramatically alter binding affinity and selectivity between receptor subtypes (homomeric 5-HT3A and heteromeric 5-HT3AB). nih.gov A study identified 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline (B141808) as a ligand with an 83-fold difference in binding affinity between the two receptor types, highlighting how single-atom changes can switch selectivity. nih.gov This demonstrates the potential of the quinoxaline core, including structures like this compound, as a template for designing highly selective receptor modulators. nih.gov
Furthermore, various quinoxaline derivatives have been evaluated for their antiproliferative activities, which are often linked to the inhibition of specific enzymes like kinases. google.comrsc.org Molecular docking studies have been employed to understand how these compounds fit into the active sites of their target enzymes, providing a basis for the rational design of more potent and selective inhibitors. rsc.org The broad range of biological activities reported for quinoxaline sulfonamides, from antimicrobial to anticancer, further underscores the versatility of this scaffold in modulating enzyme and receptor functions. mdpi.com
Inhibition of Specific Enzymes
The quinoxaline core structure has been identified as a valuable pharmacophore for the design of potent enzyme inhibitors, targeting a range of enzymes implicated in various diseases.
Acetylcholinesterase (AChE):
Acetylcholinesterase is a critical enzyme in the central nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for the management of Alzheimer's disease. Research into quinoxaline derivatives has revealed their potential as AChE inhibitors. For instance, a series of quinoxaline derivatives were synthesized and evaluated for their AChE inhibitory activity, with some compounds showing moderate potency. One notable derivative, 2,3-dimethylquinoxalin-6-amine, exhibited high AChE inhibitory activity with an IC₅₀ value of 0.077 µM, which was more potent than the standard drugs tacrine (B349632) and galanthamine. The structure-activity relationship studies indicated that the substituents on the quinoxaline ring play a crucial role in the inhibitory potency. While direct studies on this compound are lacking, its core structure suggests a potential avenue for exploration in the development of new AChE inhibitors.
p-Hydroxyphenylpyruvate Dioxygenase (HPPD):
HPPD is a key enzyme in the tyrosine catabolism pathway and is a validated target for the development of herbicides. Triketone-quinoxaline hybrids have been designed and synthesized as potent HPPD inhibitors. These compounds have demonstrated significant herbicidal activity against a range of weeds. The inhibitory mechanism is believed to involve the chelation of the ferrous ion in the active site of HPPD by the triketone moiety, while the quinoxaline scaffold engages in π-π stacking interactions with phenylalanine residues. The discovery of these potent HPPD inhibitors highlights the utility of the quinoxaline scaffold in the design of new agrochemicals.
Poly(ADP-ribose) Polymerase-1 (PARP-1):
PARP-1 is a nuclear enzyme that plays a crucial role in DNA repair. Inhibition of PARP-1 is a promising strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Several quinoxaline-based derivatives have been developed as potent PARP-1 inhibitors. For example, certain 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivatives have shown IC₅₀ values in the nanomolar range, comparable to or even exceeding the potency of the approved PARP-1 inhibitor Olaparib. Molecular docking studies have elucidated the binding modes of these inhibitors within the catalytic domain of PARP-1.
Cyclin-Dependent Kinase 2 (CDK2):
CDK2 is a key regulator of the cell cycle, and its dysregulation is frequently observed in various cancers. Consequently, CDK2 has emerged as an attractive target for the development of anticancer agents. While specific inhibitors of CDK2 based on the this compound structure are not reported, the broader class of kinase inhibitors often features heterocyclic scaffolds. The development of selective CDK2 inhibitors remains a significant challenge due to the high degree of structural similarity among cyclin-dependent kinases.
| Enzyme Target | Quinoxaline Derivative Example | Reported Activity (IC₅₀) | Reference |
| Acetylcholinesterase (AChE) | 2,3-dimethylquinoxalin-6-amine | 0.077 µM | |
| HPPD | Triketone-quinoxaline hybrids | 0.317 to 0.891 µmol·L⁻¹ | |
| PARP-1 | 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivative | 2.31 nM |
Antagonism of Receptors
Kainate Receptors:
Kainate receptors are a subtype of ionotropic glutamate (B1630785) receptors that are involved in excitatory neurotransmission in the central nervous system. Dysfunctional kainate receptor signaling has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and schizophrenia. Quinoxaline-2,3-diones are a well-established class of competitive antagonists for both AMPA and kainate receptors. Early examples like CNQX and DNQX were potent antagonists but often lacked selectivity. More recent research has focused on developing subtype-selective kainate receptor antagonists based on the quinoxaline-2,3-dione scaffold, which could offer more targeted therapeutic interventions with fewer side effects.
Other Niche Research Applications
Beyond enzyme inhibition and receptor antagonism, the chemical properties of the quinoxaline ring system lend themselves to other specialized areas of research.
Host-Guest Chemistry and Molecular Recognition:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
